molecular formula C20H21NO4 B3010240 Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate CAS No. 1421465-93-1

Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate

Cat. No.: B3010240
CAS No.: 1421465-93-1
M. Wt: 339.391
InChI Key: PWDFVIAIBPBNQY-UHFFFAOYSA-N
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Description

Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate is a benzoate ester derivative featuring a tetrahydronaphthalene (tetralin) core substituted with a hydroxy group at position 2 and a methyl-carbamoyl linkage. Structural analogs, such as those discussed below, offer insights into how substituent variations influence properties.

Properties

IUPAC Name

methyl 4-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-25-19(23)16-8-6-15(7-9-16)18(22)21-13-20(24)11-10-14-4-2-3-5-17(14)12-20/h2-9,24H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDFVIAIBPBNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the tetrahydronaphthalene moiety can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ester and carbamoyl groups can be reduced to their respective alcohols and amines.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and carbamoyl groups can form hydrogen bonds with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (see Table 1 for summary):

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate (CAS: 94497-53-7)

  • Structure : The tetralin ring is substituted with four methyl groups (5,5,8,8-tetramethyl) instead of a hydroxy group.
  • Key Properties: Molecular Weight: 365.5 g/mol . Lipophilicity: High XLogP3 value of 5.7, indicating strong hydrophobic character . Hydrogen Bonding: One donor (carbamoyl NH) and three acceptors (carbonyl and ester oxygens) . Polar Surface Area: 55.4 Ų .

(2-([(4-Methoxybenzoyl)oxy]methyl)-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl 4-methoxybenzoate (CAS: 339029-06-0)

  • Structure : Features methoxybenzoyloxy and 4-methoxybenzoate groups instead of hydroxy and carbamoyl substituents.
  • Key Properties :
    • Molecular Weight : 474.5 g/mol .
    • Functional Groups : Two methoxy groups and an ester-linked benzoyloxy moiety.
  • Implications : Methoxy groups increase electron density and may enhance metabolic stability compared to hydroxy groups. The larger molecular weight and extended conjugation could influence binding interactions.

Hypothetical Comparison with Target Compound

  • Structural Differences: The target compound’s 2-hydroxy group introduces polarity and hydrogen-bonding capacity, likely reducing logP compared to the tetramethyl analog. The carbamoyl linkage in the target compound may enhance hydrogen-bond acceptor/donor interactions relative to the methoxy-substituted analog.
  • Predicted Properties: LogP: Lower than 5.7 (tetramethyl analog) due to hydroxy group polarity. Hydrogen Bonding: Two donors (hydroxy and carbamoyl NH) and four acceptors (hydroxy oxygen, carbamoyl carbonyl, and ester oxygens). Solubility: Improved aqueous solubility compared to the tetramethyl analog but lower than the methoxy-dominated compound.

Data Table: Comparative Analysis of Structural Analogs

Property Target Compound (Hypothetical) Methyl 4-((5,5,8,8-tetramethyl-tetralin-2-yl)carbamoyl)benzoate Methoxy-Substituted Analog
Molecular Formula Not Available C₂₃H₂₇NO₃ C₂₈H₂₆O₇
Molecular Weight (g/mol) 365.5 474.5
Key Substituents 2-hydroxy, methyl-carbamoyl 5,5,8,8-tetramethyl Methoxybenzoyloxy, 4-methoxy
XLogP3 ~3–4 (estimated) 5.7 Not Reported
Hydrogen Bond Donors/Acceptors 2 / 4 (estimated) 1 / 3 Not Reported
Topological Polar Surface Area (Ų) ~80–90 (estimated) 55.4 Not Reported

Research Implications and Limitations

  • Structural Insights : The hydroxy group in the target compound may improve solubility and target engagement in polar environments, whereas methyl or methoxy groups favor lipophilic interactions.
  • Data Gaps : Direct experimental data (e.g., crystallographic studies, solubility, bioactivity) for the target compound are absent in the provided evidence. Tools like SHELX could aid in resolving its 3D structure if crystallographic data become available.
  • Synthetic Considerations : The carbamoyl and ester linkages in these analogs suggest susceptibility to hydrolysis, necessitating stability studies under physiological conditions.

Biological Activity

Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential biological activities. Its structure includes a benzoate ester linked to a tetrahydronaphthalene derivative through a carbamoyl group. The molecular formula for this compound is C_{19}H_{21}N_{1}O_{5} with a molecular weight of approximately 356.42 g/mol. This compound has garnered interest in medicinal chemistry due to its unique functional groups that may interact with various biological targets.

The biological activity of this compound is an area of ongoing research. Compounds with similar structures have shown interactions with different enzymes and receptors. These interactions may influence several biochemical pathways involved in cellular signaling and metabolic processes, potentially leading to significant pharmacological effects.

Enzyme Inhibition Studies

Research indicates that compounds containing carbamoyl moieties can exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have demonstrated that certain derivatives can inhibit AChE more effectively than established drugs like rivastigmine and galantamine. The IC50 values for these inhibitors range from 1.60 to 311.0 µM, indicating varying degrees of potency against these enzymes .

Case Studies and Research Findings

  • Antitumor Activity : Preliminary studies suggest that similar compounds may possess antitumor properties. For example, derivatives of benzamide have been shown to inhibit cancer cell proliferation in vitro, demonstrating the potential for therapeutic applications in oncology .
  • Neuroprotective Effects : Other studies have indicated neuroprotective effects associated with compounds containing naphthalene derivatives. These compounds may help mitigate neurodegenerative processes by modulating cholinergic signaling pathways .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)Unique Aspects
Methyl 4-amino benzoateModerate AChE inhibition150Simple amine structure
Naphthalene acetic acidWeak anti-inflammatoryN/ALacks carbamoyl group
CarbamazepineAnticonvulsant propertiesN/ADifferent functional groups

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